molecular formula C17H23NO3 B2727645 N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide CAS No. 2411177-39-2

N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide

Cat. No. B2727645
CAS RN: 2411177-39-2
M. Wt: 289.375
InChI Key: NEICDAKKRBMXAQ-HZPDHXFCSA-N
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Description

N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide, also known as HU-308, is a synthetic cannabinoid receptor agonist. It is a promising compound for scientific research due to its potential therapeutic properties.

Mechanism of Action

N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide acts as a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and have been found to play a role in regulating inflammation and immune responses. Activation of CB2 receptors by N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide leads to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines, resulting in an overall decrease in inflammation.
Biochemical and Physiological Effects:
N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide has been found to have various biochemical and physiological effects. It has been shown to decrease inflammation in animal models of arthritis and colitis. N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide has also been found to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. Additionally, N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide has been found to increase insulin sensitivity and decrease body weight in animal models of obesity and diabetes.

Advantages and Limitations for Lab Experiments

N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide has several advantages for lab experiments. It is a selective agonist of CB2 receptors, which allows for specific targeting of these receptors in experiments. N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide also has high potency and efficacy, which makes it a useful tool for studying the effects of CB2 receptor activation. However, N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide has not been extensively studied in humans, so its potential therapeutic properties in humans are not well understood.

Future Directions

There are several future directions for research on N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide. One area of research is the potential use of N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide has also shown potential for use in treating neuropathic pain and anxiety disorders. Additionally, further research is needed to understand the potential therapeutic properties of N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide in humans and to determine the optimal dosage and administration methods for clinical use.
In conclusion, N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide is a promising compound for scientific research due to its potential therapeutic properties. Its selective agonism of CB2 receptors and its anti-inflammatory, neuroprotective, and analgesic effects make it a useful tool for studying various physiological and pathological conditions. Further research is needed to fully understand the potential therapeutic properties of N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide and its optimal use in clinical settings.

Synthesis Methods

N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide can be synthesized through a multistep process involving the reaction of 4-methoxybenzylamine with (1R,2R)-2-hydroxycyclohexanone, followed by reaction with propargyl bromide and palladium-catalyzed coupling with 4-methoxyphenylboronic acid. The final product is purified by chromatography to obtain N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide in high purity.

Scientific Research Applications

N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide has shown potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, neuroprotective, and analgesic effects. N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide has also been studied for its potential use in treating metabolic disorders such as obesity and diabetes.

properties

IUPAC Name

N-[(1R,2R)-2-hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-3-17(20)18(15-6-4-5-7-16(15)19)12-13-8-10-14(21-2)11-9-13/h3,8-11,15-16,19H,1,4-7,12H2,2H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEICDAKKRBMXAQ-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCCCC2O)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN([C@@H]2CCCC[C@H]2O)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide

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